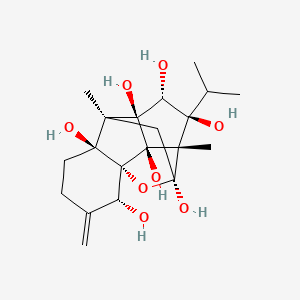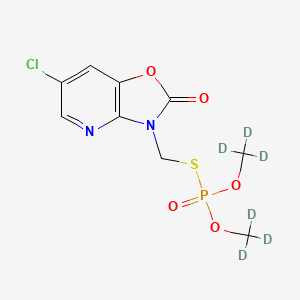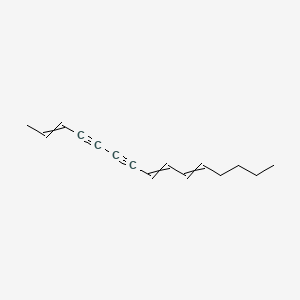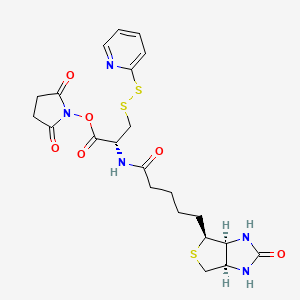
4-Hydroxyalternariol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyalternariol is a hydroxycoumarin . It is an Alternaria metabolite . The molecular formula of 4-Hydroxyalternariol is C14H10O6 .
Molecular Structure Analysis
The molecular weight of 4-Hydroxyalternariol is 274.22 g/mol . The IUPAC name is 3,4,7,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one . The Canonical SMILES is CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxyalternariol include a molecular weight of 274.22 g/mol, a XLogP3-AA of 2.5, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, a rotatable bond count of 0, an exact mass of 274.04773803 g/mol, a monoisotopic mass of 274.04773803 g/mol, a topological polar surface area of 107 Ų, a heavy atom count of 20, a formal charge of 0, and a complexity of 399 .
Relevant Papers
One relevant paper is "Untargeted metabolomic analyses support the main phylogenetic groups of the common plant-associated Alternaria fungi isolated from grapevine (Vitis vinifera)" . This paper discusses the genetic and metabolic diversity of endophytic Alternaria isolates associated with the above-ground tissues of the grapevine. The paper mentions that 4-Hydroxyalternariol methyl ether and alternariol from endophytic Alternaria sp. obtained from the medicinal plant Salvia miltiorrhiza have shown antibacterial activities against six .
Aplicaciones Científicas De Investigación
Cytotoxicity Studies
4-Hydroxyalternariol has been identified in studies involving the cytotoxic effects of mycotoxins produced by the fungus Alternaria alternata. It has been used to assess the cytotoxicity towards plant cell cultures, such as soybean (Glycine max) cell suspension cultures. The compound’s effects on cell viability and growth can provide insights into the potential risks and mechanisms of mycotoxin-induced plant diseases .
Mycotoxin Identification
The compound plays a role in the identification and analysis of mycotoxins in crude extracts of Alternaria alternata through techniques like liquid chromatography-solid phase extraction-nuclear magnetic resonance spectroscopy (LC-SPE-NMR). This application is crucial for understanding the chemical diversity of mycotoxins and their various biological activities .
Chemical Ecology
In the field of chemical ecology, 4-Hydroxyalternariol can be used to study the interactions between pathogens and host plants. By examining the production of this compound during host-pathogen interactions, researchers can gain a better understanding of the ecological roles of mycotoxins and their impact on plant health .
Analytical Chemistry
As a standard compound in analytical chemistry, 4-Hydroxyalternariol aids in the development of analytical methods for detecting and quantifying mycotoxins. Its availability allows for the calibration of instruments and validation of analytical procedures, which is essential for accurate mycotoxin analysis .
Phytopathology Research
This compound is significant in phytopathology research, where it is used to study the pathogenicity of Alternaria species. Understanding the role of 4-Hydroxyalternariol in disease manifestation can help in developing strategies for controlling Alternaria infections in crops .
Synthetic Chemistry
In synthetic chemistry, 4-Hydroxyalternariol serves as a precursor or an intermediate for synthesizing more complex molecules. Its tetraphenol structure can be modified to create new compounds with potential applications in pharmaceuticals and agriculture .
Mecanismo De Acción
Target of Action
4-Hydroxyalternariol is a metabolite produced by the Alternaria species It has been found to exhibit promising antioxidant effects and shows antibacterial activity against several tested bacterial pathogens .
Mode of Action
For instance, it has been found to exhibit antioxidant effects, suggesting that it may interact with reactive oxygen species (ROS) within cells .
Biochemical Pathways
Given its antioxidant activity, it can be inferred that it may be involved in pathways related to oxidative stress and cellular defense mechanisms .
Result of Action
4-Hydroxyalternariol has been found to exhibit cytotoxic effects towards plants, with EC50 values ranging from 0.11 (±0.02) to 4.69 (±0.47) μM, indicating its high cytotoxicity . It also shows antibacterial activity against several tested bacterial pathogens .
Action Environment
The action, efficacy, and stability of 4-Hydroxyalternariol can be influenced by various environmental factors. For instance, the production of 4-Hydroxyalternariol by Alternaria species may be influenced by the presence of mycotoxins in citrus plants symptomatic of Alternaria Brown Spot disease . .
Propiedades
IUPAC Name |
3,4,7,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-5-2-9(17)12(18)13-10(5)7-3-6(15)4-8(16)11(7)14(19)20-13/h2-4,15-18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRNPNMGYBWDKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyalternariol | |
Q & A
Q1: How does 4-Hydroxyalternariol compare to its precursor, Alternariol, in terms of toxicity and Reactive Oxygen Species (ROS) generation in KYSE510 cells?
A1: While 4-Hydroxyalternariol leads to a fourfold increase in ROS production compared to Alternariol in KYSE510 cells [], it demonstrates weaker overall toxicity. Unlike Alternariol, 4-Hydroxyalternariol does not exhibit DNA strand-breaking activity, indicating a less pronounced effect on Topoisomerase II []. This suggests that despite increased ROS generation, the metabolic conversion of Alternariol to 4-Hydroxyalternariol might not necessarily lead to greater toxicity in this specific cell line.
Q2: What metabolic transformations does 4-Hydroxyalternariol undergo in KYSE510 cells?
A2: Research indicates that 4-Hydroxyalternariol undergoes further metabolic transformations within KYSE510 cells. Specifically, it undergoes methylation, although the exact product is not specified in the research []. Additionally, 4-Hydroxyalternariol is subject to both glucuronidation and sulfation, albeit to a lesser extent []. This highlights the dynamic metabolic processing of this compound within cellular systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



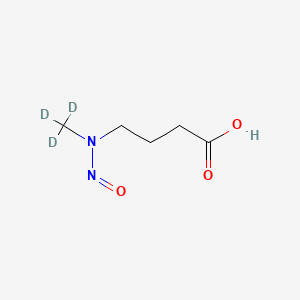
![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)
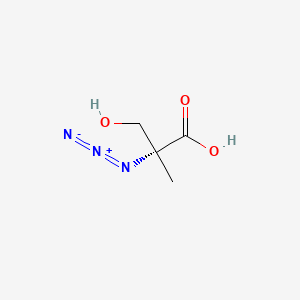

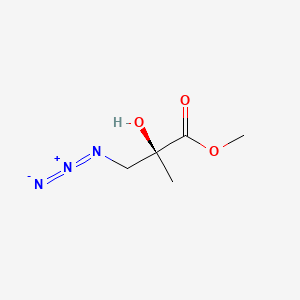
![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)


